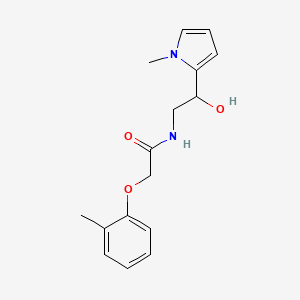
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific sources.
Chemical Structure and Synthesis
The compound features a unique structure that includes a hydroxyethyl group, a pyrrole moiety, and an o-tolyloxy group. The synthesis typically involves several steps:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
- Attachment of Hydroxyethyl Group : Achieved through nucleophilic substitution with ethylene oxide.
- Formation of the Acetamide Core : Reaction with acetic anhydride or acetic acid derivatives.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- π-π Interactions : The aromatic rings in the structure can participate in π-π stacking interactions with amino acid residues in proteins, influencing enzyme activity and receptor binding.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation:
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | BRAF(V600E) | 0.5 |
| N-(2-hydroxyethyl)-1-naphthamide | EGFR | 0.8 |
These findings suggest that modifications to the core structure can enhance or diminish antitumor efficacy.
Anti-inflammatory Activity
In addition to antitumor effects, this compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 0.6 µM, highlighting its potential as a lead compound for further development.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Through flow cytometry and Western blot analysis, it was found to activate caspase pathways leading to programmed cell death, providing insights into its therapeutic potential.
Comparative Analysis
To understand its unique biological profile, a comparative analysis with similar compounds was performed:
This comparison underscores the importance of structural modifications in enhancing biological activity.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-6-3-4-8-15(12)21-11-16(20)17-10-14(19)13-7-5-9-18(13)2/h3-9,14,19H,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRUJCJBPSJMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














